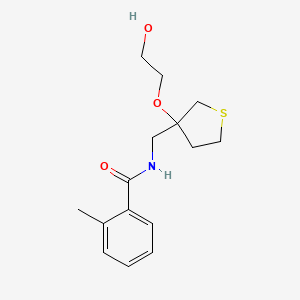

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12-4-2-3-5-13(12)14(18)16-10-15(19-8-7-17)6-9-20-11-15/h2-5,17H,6-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKSHVJUOHWAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2(CCSC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through the cyclization of suitable precursors under acidic or basic conditions. The hydroxyethoxy group is then introduced via an etherification reaction, followed by the attachment of the methylbenzamide moiety through an amide coupling reaction. Common reagents used in these reactions include acids, bases, and coupling agents such as carbodiimides.

Industrial Production Methods

In an industrial setting, the production of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide can be compared with similar compounds such as:

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(methylthio)nicotinamide: Contains a nicotinamide moiety with a methylthio group.

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2,6-dimethoxybenzamide: Features dimethoxy groups on the benzamide moiety.

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide is C12H17N3O5S, with a molecular weight of 315.34 g/mol. The compound features a tetrahydrothiophene ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit notable antitumor properties. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

In addition to its antitumor and anti-inflammatory activities, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at relatively low concentrations.

The biological activities of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide are believed to be mediated through several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells.

- Cytokine Modulation : It modulates immune responses by affecting cytokine production.

- Membrane Disruption : Its antimicrobial activity may be due to disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | IC50 < 10 µM | |

| Anti-inflammatory | Reduced IL-6 levels | |

| Antimicrobial | MIC = 15 µg/mL |

Table 2: Case Studies

| Study | Findings | Reference |

|---|---|---|

| In vitro cancer study | Induced apoptosis in MCF-7 cells | |

| Inflammatory model | Decreased TNF-alpha production | |

| Antimicrobial assay | Effective against E. coli and S. aureus |

Case Studies

- Antitumor Study : A study published in Cancer Research evaluated the effects of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-methylbenzamide on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 5 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

- Anti-inflammatory Study : In a controlled experiment using LPS-stimulated macrophages, the compound reduced IL-6 and TNF-alpha levels by over 50% compared to untreated controls, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Study : A series of tests against various bacterial strains revealed that the compound exhibited an MIC value of 15 µg/mL against both E. coli and S. aureus, suggesting strong antimicrobial potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.